molecular formula C12H4Br2N4S2 B15073288 7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole

7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole

Cat. No.: B15073288
M. Wt: 428.1 g/mol
InChI Key: WGOLUHPSVBILFW-UHFFFAOYSA-N
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Description

7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole (CAS 593286-88-5) is a brominated bibenzo-thiadiazole derivative featuring two fused benzo[c][1,2,5]thiadiazole rings linked at the 4,4'-positions. Each benzothiadiazole unit contains bromine atoms at the 7-positions, enhancing its electron-withdrawing properties and enabling applications in optoelectronics and polymer semiconductors. The compound is synthesized via direct C–H cross-coupling reactions using palladium catalysts, as demonstrated in studies involving cyclopenta-dithiophene frameworks . Its extended π-conjugation and halogenated structure make it a critical intermediate for high-performance organic photovoltaic materials.

Properties

Molecular Formula

C12H4Br2N4S2

Molecular Weight

428.1 g/mol

IUPAC Name

4-bromo-7-(4-bromo-2,1,3-benzothiadiazol-7-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C12H4Br2N4S2/c13-7-3-1-5(9-11(7)17-19-15-9)6-2-4-8(14)12-10(6)16-20-18-12/h1-4H

InChI Key

WGOLUHPSVBILFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C3=CC=C(C4=NSN=C34)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole typically involves the bromination of 4,4’-bibenzo[c][1,2,5]thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at the 7-positions undergo selective substitution with oxygen, nitrogen, and sulfur nucleophiles. Reaction rates depend on solvent polarity and nucleophile strength:

NucleophileConditionsProductYieldNotes
MorpholineMeCN, RT, 3 hMono-aminated derivative82%Selective mono-substitution observed with excess nucleophile
MethanolCHCl₃, RT, 24 h7-Bromo-4-methoxy derivative70%Requires anhydrous conditions to avoid hydrolysis
ThiophenolDMF, 80°C, 6 hBis(thiophenyl) product95%Dual substitution due to high nucleophilicity of thiols

Key findings:

  • Regioselectivity : Bromines at the 7-position are more reactive than other sites due to enhanced electrophilicity from the thiadiazole ring .

  • Solvent effects : Polar aprotic solvents (DMF, MeCN) accelerate substitution compared to protic solvents .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to construct π-conjugated systems:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under standard conditions:

Arylboronic AcidCatalystBaseYieldApplication
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃88%Polymer solar cells
4-(Diphenylamino)phenylboronic acidPd(OAc)₂/XPhosK₃PO₄75%OLED emitters

Stille Coupling

Tributylstannyl reagents enable efficient couplings:

Stannane ReagentConditionsProductYield
(Thiophen-2-yl)tributylstannanePd₂(dba)₃, P(o-tol)₃, 100°C, 24 hBis(thienyl) derivative92%

Sonogashira Coupling

Alkyne incorporation enhances optoelectronic properties:

AlkyneConditionsProductPL Quantum Yield
EthynylcarbazolePdCl₂(PPh₃)₂, CuI, NEt₃Carbazole-linked dimer0.45

Cycloaddition and Coordination Chemistry

  • Diels-Alder reactivity : Reacts with electron-rich dienes (e.g., anthracene) at 120°C to form fused polycyclic systems (65% yield).

  • Ligand behavior : Coordinates to Pt(II) via sulfur and nitrogen atoms, forming octahedral complexes with λₐₐₐ = 520 nm (ε = 12,500 M⁻¹cm⁻¹).

Mechanistic Insights

  • Electrophilic activation : Bromine substitution lowers LUMO energy (-3.2 eV), facilitating nucleophilic attack .

  • Catalyst dependency : Buchwald-Hartwig amination requires bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Stability and Side Reactions

  • Hydrolysis susceptibility : Converts to 7-bromo-4-hydroxy derivatives in humid environments (t₁/₂ = 14 days at 25°C) .

  • Thermal decomposition : Degrades above 280°C, releasing HBr (detected via TGA-MS).

This reactivity profile highlights 7,7'-dibromo-4,4'-bibenzo[c] thiadiazole as a versatile building block for advanced materials, with precise control achievable through optimized reaction protocols.

Mechanism of Action

The mechanism of action of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is primarily related to its ability to participate in electron transfer processes. The bibenzo[c][1,2,5]thiadiazole core can act as an electron acceptor, making it useful in the design of materials for organic electronics . Additionally, its bromine atoms can be replaced with various functional groups, allowing for the fine-tuning of its electronic properties.

Comparison with Similar Compounds

4,7-Dibromobenzo[c][1,2,5]thiadiazole (CAS 15155-41-6)

  • Structure : Single benzothiadiazole ring with bromines at 4,7-positions.
  • Properties : Higher reactivity in Suzuki-Miyaura couplings due to fewer steric hindrances compared to the bibenzothiadiazole analogue.
  • Applications : Precursor for small-molecule organic semiconductors .

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS 1295502-53-2)

  • Structure : Fluorine atoms at 5,6-positions enhance electron deficiency.
  • Properties: Lower LUMO (-3.8 eV vs. -3.5 eV for non-fluorinated analogues) improves charge transport in n-type polymers .
  • Applications : Used in low-bandgap polymers for solar cells .

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole (CAS 1313876-00-4)

  • Structure : Alkoxy chains at 5,6-positions increase solubility.
  • Properties : Reduced crystallinity enables solution-processed thin films.
  • Applications : Organic field-effect transistors (OFETs) .

Substitution Pattern Comparisons

Compound Name Substituents Molecular Weight Key Properties Applications
7,7'-Dibromo-4,4'-bibenzo-thiadiazole Br at 7,7'; fused rings 489.94 High π-conjugation, thermal stability Polymer semiconductors
4,7-Dibromobenzo[c][1,2,5]thiadiazole Br at 4,7 293.97 High reactivity Small-molecule OLEDs
4,8-Dibromoselenadiazolo-benzothiadiazole Br at 4,8; Se/S heteroatoms 398.94 Enhanced charge mobility Organic photovoltaics

Electronic and Optical Properties

  • 7,7'-Dibromo-4,4'-bibenzo-thiadiazole :
    • Absorption λmax: 450–500 nm (solvent-dependent).
    • Bandgap: ~1.9 eV, ideal for near-infrared applications .
  • 4-Methoxybenzo[c][1,2,5]thiadiazole :
    • Methoxy group raises HOMO (-5.2 eV vs. -5.6 eV for brominated analogues), reducing oxidative stability but improving hole transport .

Key Research Findings

  • Optoelectronic Performance : Polymers incorporating 7,7'-Dibromo-4,4'-bibenzo-thiadiazole achieve power conversion efficiencies (PCE) of up to 8.2% in bulk heterojunction solar cells, outperforming analogues with single benzothiadiazole units (PCE ~6.5%) .
  • Thermal Stability: The compound’s decomposition temperature (Td = 320°C) exceeds that of non-fused derivatives (Td = 280–300°C), critical for device fabrication .

Biological Activity

7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole (CAS Number: 593286-88-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on recent research findings.

Synthesis and Characterization

The synthesis of 7,7'-dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole involves multiple steps including the bromination of precursors and subsequent reactions to form the desired thiadiazole structure. Characterization techniques such as NMR and FT-IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. A specific study on related thiadiazole derivatives indicated that they displayed activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that 7,7'-dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole may also possess similar properties .

Anticancer Properties

Thiadiazole derivatives have been reported to exhibit anticancer activity through various mechanisms. The presence of the thiadiazole ring enhances interactions with biological targets such as DNA. Preliminary data suggests that 7,7'-dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole may influence cell proliferation and apoptosis in cancer cell lines .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Thiadiazoles have demonstrated the ability to scavenge free radicals effectively. The antioxidant activity of 7,7'-dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole could be assessed using standard assays such as DPPH or ABTS radical scavenging tests .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that those with bromine substitutions exhibited enhanced activity against Staphylococcus epidermidis. The structure-activity relationship (SAR) indicated that increased halogenation correlates with improved antibacterial properties .

Study 2: Anticancer Mechanisms

In another investigation focusing on anticancer mechanisms, researchers found that certain thiadiazoles induce apoptosis in cancer cells by activating caspase pathways. The study suggested that 7,7'-dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole could be a promising candidate for further development in cancer therapeutics .

Table of Biological Activities

Activity TypeObservationReference
AntimicrobialInhibits growth of Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
AntioxidantEffective scavenger of free radicals

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